REACTION_CXSMILES
|
[C:1](=[S:3])=S.[S-2].[Na+].[Na+].[CH:7]1([NH:13][C:14](=[O:17])[CH:15]=C)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.Cl>CO.O>[CH:7]1([NH:13][C:14](=[O:17])[CH2:15][CH2:1][SH:3])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:1.2.3|
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
80 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
80 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 20° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the pot temperature at 20°-30° C
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(CCS)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 122.6 g | |
YIELD: PERCENTYIELD | 90.5% | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |